Spacer Length Enables Crosslinking Unreachable by DMA and DMP
In crosslinking studies of bovine heart mitochondrial transhydrogenase, dimethyl suberimidate (DMS), dimethyl pimelimidate (DMP), and dimethyl adipimidate (DMA) all produced dimer bands on SDS-PAGE with no higher oligomers formed, demonstrating that all three bis-imidoesters can capture the dimeric interface of this enzyme [1]. However, in horseradish peroxidase modification studies, successful crosslinking was observed using dimethyl suberimidate (molecular length = 1.1 nm) and dimethyl adipimidate (0.77 nm), but to a lesser extent for dimethyl pimelimidate (0.92 nm) [2]. The longest spacer arm of DMS provides the greatest reach between reactive lysine ε-amino groups, enabling capture of protein-protein interactions that shorter bis-imidoesters cannot access due to insufficient spanning distance.
| Evidence Dimension | Molecular length / crosslinking span |
|---|---|
| Target Compound Data | Dimethyl suberimidate (DMS): 1.1 nm |
| Comparator Or Baseline | Dimethyl adipimidate (DMA): 0.77 nm; Dimethyl pimelimidate (DMP): 0.92 nm |
| Quantified Difference | DMS is 43% longer than DMA (1.1 vs 0.77 nm) and 20% longer than DMP (1.1 vs 0.92 nm) |
| Conditions | Horseradish peroxidase in aqueous buffer; SDS-PAGE analysis of bovine heart mitochondrial transhydrogenase crosslinking |
Why This Matters
Procurement of DMS over DMA or DMP is justified when the target protein complex has lysine residues spaced beyond 0.92 nm apart, as shorter crosslinkers will fail to generate productive crosslinks under identical reaction conditions.
- [1] Anderson, W. M., & Fisher, R. R. (1981). The subunit structure of bovine heart mitochondrial transhydrogenase. BBA - Bioenergetics, 635(1), 194-199. doi:10.1016/0005-2728(81)90018-9 View Source
- [2] Ryan, O. (1992). Studies on native and modified peroxidases. Master of Science thesis, Dublin City University. View Source
